molecular formula C14H17N3O2S B14986736 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B14986736
M. Wt: 291.37 g/mol
InChI Key: BGJMUAPKXMLFSL-UHFFFAOYSA-N
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Description

2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 2-butoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Scientific Research Applications

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-butoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-8-6-5-7-11(12)13(18)16-14-15-10(2)17-20-14/h5-8H,3-4,9H2,1-2H3,(H,15,16,17,18)

InChI Key

BGJMUAPKXMLFSL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C

Origin of Product

United States

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